Gly-NH-CH2-Boc

Peptide Synthesis Diastereoselectivity Steric Effects

Tert-butyl 2-(2-aminoacetamido)acetate, commonly referred to as tert-butyl glycylglycinate or Gly-Gly-OtBu (CAS 14664-05-2), is a protected dipeptide comprising a glycine-glycine backbone with a C-terminal tert-butyl ester protecting group. This structural configuration places it within the class of amino acid derivatives extensively utilized in peptide synthesis, particularly in solution-phase and solid-phase methodologies.

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
Cat. No. B8773087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-NH-CH2-Boc
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNC(=O)CN
InChIInChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5,9H2,1-3H3,(H,10,11)
InChIKeyVJEYRLMJNBJAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(2-aminoacetamido)acetate (Gly-Gly-OtBu): An Overview of its Role as a Protected Dipeptide Building Block


Tert-butyl 2-(2-aminoacetamido)acetate, commonly referred to as tert-butyl glycylglycinate or Gly-Gly-OtBu (CAS 14664-05-2), is a protected dipeptide comprising a glycine-glycine backbone with a C-terminal tert-butyl ester protecting group . This structural configuration places it within the class of amino acid derivatives extensively utilized in peptide synthesis, particularly in solution-phase and solid-phase methodologies . The presence of the tert-butyl ester provides acid-labile protection for the carboxyl group, enabling selective deprotection under mild conditions while maintaining stability during basic or nucleophilic reaction steps . This compound is recognized as a versatile intermediate in medicinal chemistry and bioconjugation, notably as a linker component in antibody-drug conjugates (ADCs) [1].

The Critical Role of the tert-Butyl Ester in Gly-Gly-OtBu: Why Not All Glycine Dipeptide Esters Are Interchangeable


The selection of a protecting group for a carboxyl moiety is not trivial; it dictates the compound's reactivity, stability, and compatibility with subsequent synthetic steps. While glycine dipeptides are available with various C-terminal esters (e.g., methyl, ethyl, benzyl), the tert-butyl ester in Gly-Gly-OtBu offers a unique combination of steric bulk and acid lability [1]. Methyl and ethyl esters, for instance, are generally less sterically hindered but require harsher saponification conditions for removal, which can be incompatible with base-sensitive functionalities elsewhere in a complex molecule [2]. Conversely, benzyl esters are removed via hydrogenolysis, a step that may not be feasible in the presence of other reducible groups. The tert-butyl ester's cleavage by trifluoroacetic acid (TFA) is orthogonal to many other protecting group strategies (e.g., Fmoc), making Gly-Gly-OtBu a strategically distinct and often non-substitutable building block in multi-step peptide synthesis [3].

Quantitative Differentiation of Tert-butyl 2-(2-aminoacetamido)acetate from Structural Analogs: A Comparative Evidence Guide


Enhanced Steric Hindrance and Its Impact on Diastereoselectivity in Amination Reactions

In a comparative study of amination reactions on 4-oxoproline derivatives, the use of glycine tert-butyl ester as a nucleophile resulted in the highest yield of the desired 4-cis-isomer compared to glycine methyl or benzyl esters. The tert-butyl ester group ensured good yields of the amination products and the greatest prevalence of 4-cis-isomers, demonstrating its unique ability to influence stereochemical outcomes due to its steric bulk [1].

Peptide Synthesis Diastereoselectivity Steric Effects Amination

Orthogonal Deprotection Compatibility: Acid Lability vs. Base Sensitivity

The tert-butyl ester group in Gly-Gly-OtBu is stable under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) but is rapidly cleaved under acidic conditions (e.g., 95% TFA). This contrasts with methyl or ethyl esters, which are generally stable to acid but require basic hydrolysis for removal, making them incompatible with Fmoc-based solid-phase peptide synthesis (SPPS) [1]. This orthogonal stability profile is a key differentiator for its use in standard peptide synthesis workflows [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Fmoc/tBu Chemistry Deprotection

Linker Stability in ADC Applications: tert-Butyl Ester as a Cleavable Moiety

Gly-Gly-OtBu, often referred to as Gly-NH-CH2-Boc in ADC literature, serves as a key intermediate in the synthesis of cleavable dipeptide linkers (e.g., Val-Cit or Gly-Gly-Phe). While direct quantitative stability data for the compound itself is not available in the provided sources, its incorporation into linkers is based on the predictable and tunable stability of the tert-butyl ester group. The tert-butyl ester provides a degree of steric shielding, and when incorporated into a larger linker (e.g., Fmoc-Gly-Gly-Phe-OtBu), it contributes to overall linker stability in circulation and is designed for enzymatic cleavage by lysosomal proteases such as cathepsin B after cellular internalization [1]. This is a differentiated application compared to simpler glycine esters, which are not typically employed in this capacity [2].

Antibody-Drug Conjugates ADC Linker Cleavable Linker Cathepsin B

Differential Polymerization Efficiency in Chemoenzymatic Peptide Synthesis

A study on the chemoenzymatic polymerization of amino acid esters using papain evaluated glycine monomers with different C-terminal esters (methyl, ethyl, benzyl, and tert-butyl). While the benzyl ester showed the highest polymerization efficiency, the tert-butyl ester was also evaluated, confirming its viability as a substrate. The efficiency of the polymerization of alanine and glycine benzyl esters was much greater than that of the other esters [1]. This head-to-head comparison establishes a rank-order of reactivity for different ester groups under specific enzymatic conditions, providing a quantitative, albeit comparative, basis for selection. While Gly-Gly-OtBu itself was not the direct substrate in this study, the findings on glycine tert-butyl ester are directly relevant to the reactivity of its C-terminal group.

Chemoenzymatic Polymerization Papain Glycine Esters Peptide Synthesis

Optimal Application Scenarios for Tert-butyl 2-(2-aminoacetamido)acetate Based on Comparative Evidence


Solid-Phase Peptide Synthesis (SPPS) Using Fmoc/tBu Strategy

Gly-Gly-OtBu is ideally suited as a building block in Fmoc/tBu-based SPPS. Its C-terminal tert-butyl ester is stable to the basic conditions used for iterative Fmoc removal (e.g., 20% piperidine) but is readily cleaved at the final stage with TFA to liberate the free C-terminal carboxylic acid of the target peptide [1]. This orthogonal stability is a key differentiator from methyl or ethyl esters, which are not compatible with Fmoc chemistry [2].

Synthesis of Stereochemically Defined Peptide Derivatives

In synthetic routes requiring high diastereoselectivity, the steric bulk of the tert-butyl ester group in Gly-Gly-OtBu can be leveraged to influence the stereochemical outcome of reactions such as aminations or alkylations. As demonstrated with glycine tert-butyl ester, the use of this protecting group can lead to a higher prevalence of the desired cis-isomer compared to less sterically hindered methyl or benzyl esters [3].

Construction of Cleavable Linkers for Antibody-Drug Conjugates (ADCs)

Gly-Gly-OtBu serves as a critical intermediate for synthesizing dipeptide-based cleavable linkers, such as the Val-Cit or Gly-Gly-Phe motifs, which are designed for enzymatic cleavage by cathepsin B within the lysosome of target cancer cells [4]. Its procurement is essential for research groups focused on developing next-generation ADCs with precise payload release mechanisms [5].

Chemoenzymatic Synthesis of Oligopeptides

For researchers employing enzymatic catalysis for peptide bond formation, Gly-Gly-OtBu is a characterized substrate. While benzyl esters may offer higher efficiency, the tert-butyl ester provides a useful balance of reactivity and compatibility with other protecting groups, allowing for the design of chemoenzymatic routes to peptides that are not accessible with base-labile esters [6].

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